Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]-
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Overview
Description
Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]- is an organotin compound with the molecular formula C16H22OSSn and a molecular weight of 381.1 g/mol . This compound is characterized by the presence of a tin (Sn) atom bonded to three methyl groups and a complex organic moiety containing a thienyl group and a phenylmethoxyethyl substituent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]- typically involves the reaction of trimethyltin chloride with the corresponding organolithium or Grignard reagent derived from 3-[2-(phenylmethoxy)ethyl]-2-thienyl . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the sensitive organotin intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process . Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state organotin species.
Substitution: The trimethylstannyl group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or iodine can facilitate substitution reactions.
Major Products Formed
Oxidation: Organotin oxides or hydroxides.
Reduction: Lower oxidation state organotin compounds.
Substitution: Various organotin halides or alkoxides.
Scientific Research Applications
Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]- involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate the activity of these targets through covalent bonding or coordination with the tin atom . The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Stannane, trimethyl(phenylmethyl)-: Similar in structure but lacks the thienyl group.
Stannane, trimethyl[2-methyl-1-(phenylmethoxy)propyl]-: Contains a different alkyl substituent.
Uniqueness
Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]- is unique due to the presence of both a thienyl group and a phenylmethoxyethyl substituent, which confer distinct chemical and biological properties .
Properties
CAS No. |
496030-33-2 |
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Molecular Formula |
C16H22OSSn |
Molecular Weight |
381.1 g/mol |
IUPAC Name |
trimethyl-[3-(2-phenylmethoxyethyl)thiophen-2-yl]stannane |
InChI |
InChI=1S/C13H13OS.3CH3.Sn/c1-2-4-12(5-3-1)10-14-8-6-13-7-9-15-11-13;;;;/h1-5,7,9H,6,8,10H2;3*1H3; |
InChI Key |
NTPBPTYKUFNQJF-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=C(C=CS1)CCOCC2=CC=CC=C2 |
Origin of Product |
United States |
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